[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Overview
Description
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hexoxyphenyl group, a dioxopyrrolidinyl moiety, and a chlorophenyl ethylideneamino carbamimidothioate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the key intermediates. The hexoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, while the dioxopyrrolidinyl moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves the condensation of the chlorophenyl ethylideneamino carbamimidothioate group with the previously synthesized intermediates under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications .
Medicine
In medicine, [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases. Its unique structure may offer advantages over existing drugs in terms of specificity and potency .
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for use in high-performance polymers and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like the compound .
Steviol glycoside: Another compound with unique biological properties, used as a sweetener.
Uniqueness
What sets [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity .
Properties
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3S/c1-3-4-5-6-15-33-21-13-11-20(12-14-21)30-23(31)16-22(24(30)32)34-25(27)29-28-17(2)18-7-9-19(26)10-8-18/h7-14,22H,3-6,15-16H2,1-2H3,(H2,27,29)/b28-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONVFLYVBLMCJW-OGLMXYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=C(C=C3)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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